

# Raxatrigine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Raxatrigine, also known as Vixotrigine, is a voltage-gated sodium channel (Nav) blocker that has been investigated for the treatment of neuropathic pain. Initially explored for its selectivity towards the Nav1.7 subtype, it is now largely considered a broad-spectrum Nav channel inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of Raxatrigine. Detailed experimental protocols for its synthesis and for the determination of its inhibitory activity are also presented, along with visual representations of its signaling pathway and experimental workflows.

## **Chemical Structure and Identification**

**Raxatrigine** is a synthetic organic molecule with the IUPAC name (2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide.[1][2] Its chemical structure is characterized by a central pyrrolidine ring with two stereocenters, conferring specific three-dimensional geometry.



Identifier	Value	
IUPAC Name	(2S,5R)-5-(4-((2-fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide[1][2]	
Synonyms	Vixotrigine, GSK-1014802, CNV1014802, BIIB074[3][4]	
CAS Number	934240-30-9 (free base)[5][6]	
934240-31-0 (hydrochloride salt)[3]		
Molecular Formula	C18H19FN2O2[5][6]	
SMILES	O=C([C@H]1NINVALID-LINKCC1)N[5]	
InChI	InChI=1S/C18H19FN2O2/c19-15-4-2-1-3- 13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21- 16)18(20)22/h1-8,16-17,21H,9-11H2, (H2,20,22)/t16-,17+/m1/s1	

# **Physicochemical Properties**

The physicochemical properties of **Raxatrigine** are crucial for its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is provided in the table below.



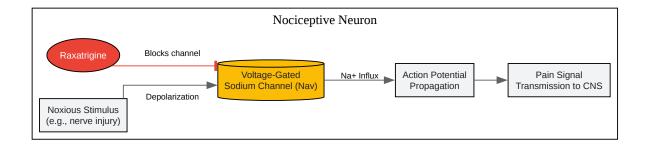
Property	Value	Source
Molecular Weight	314.35 g/mol (free base)	[5]
350.82 g/mol (HCl salt)	[2][3]	
Appearance	White to off-white solid	[5]
Solubility	DMSO: ≥ 31 mg/mL	[7]
Water (HCl salt): 14.29 mg/mL (requires sonication)	[7]	
DMF: 16 mg/mL	[3]	
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[3]	
logP (predicted)	2.4	[6]
pKa (predicted)	Not available	
Melting Point	Not available	_
Boiling Point	Not available	_

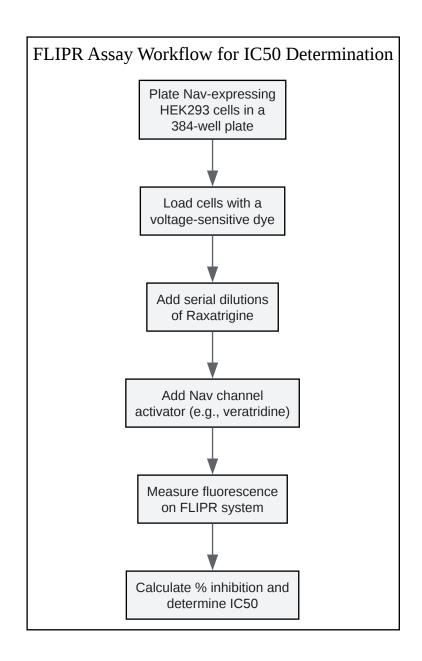
# **Mechanism of Action and Signaling Pathway**

Raxatrigine functions as a state-dependent blocker of voltage-gated sodium channels.[8] This means it preferentially binds to and inhibits Nav channels when they are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of neuropathic pain.[8] While initially thought to be selective for the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a key role in pain signaling, subsequent studies have revealed that **Raxatrigine** is a broad-spectrum inhibitor of multiple Nav channel subtypes.[4][8][9]

The blockage of these channels in nociceptive neurons reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials. By dampening the excitability of these neurons, **Raxatrigine** effectively reduces the transmission of pain signals to the central nervous system.







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